4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde
Overview
Description
4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in organic reactions such as the synthesis of 1,2-difluorination of alkenes and β-cyanoacrylamides . The interactions of this compound with these biomolecules are primarily based on its structural configuration, which allows it to form stable complexes and facilitate specific biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to arrest cell division in the S/G2 phase by inhibiting PLK4, a key protein involved in cell cycle regulation . This inhibition leads to alterations in the expression of downstream signaling pathway proteins, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound is known to inhibit enzymes such as PLK4 by forming stable complexes with them, thereby preventing their normal function . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . The metabolic pathways of this compound are critical for understanding its overall biochemical impact and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and accumulate in particular tissues, depending on its affinity for certain transporters . The distribution of this compound is essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects . The subcellular distribution of this compound is crucial for its functional activity and interaction with cellular components.
Properties
IUPAC Name |
4-fluoro-3-pyrimidin-5-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-11-2-1-8(6-15)3-10(11)9-4-13-7-14-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSEDOWAZKOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CN=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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